BenchChemオンラインストアへようこそ!

tert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate (CAS 2413868-61-6, molecular formula C15H20N4O2, MW 288.34 g/mol) is a heterobifunctional building block that integrates a 2-aminobenzimidazole pharmacophore with an N-Boc-protected azetidine ring via an N-1 linkage. It is commercially available as a powder with 95% purity (EN300-7492480, Enamine/Sigma-Aldrich).

Molecular Formula C15H20N4O2
Molecular Weight 288.351
CAS No. 2413868-61-6
Cat. No. B2605819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate
CAS2413868-61-6
Molecular FormulaC15H20N4O2
Molecular Weight288.351
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2C3=CC=CC=C3N=C2N
InChIInChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-8-10(9-18)19-12-7-5-4-6-11(12)17-13(19)16/h4-7,10H,8-9H2,1-3H3,(H2,16,17)
InChIKeyPQHGWIIJBNTREF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate (CAS 2413868-61-6): A Bifunctional Building Block Combining 2-Aminobenzimidazole and N-Boc-Azetidine


tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate (CAS 2413868-61-6, molecular formula C15H20N4O2, MW 288.34 g/mol) is a heterobifunctional building block that integrates a 2-aminobenzimidazole pharmacophore with an N-Boc-protected azetidine ring via an N-1 linkage. It is commercially available as a powder with 95% purity (EN300-7492480, Enamine/Sigma-Aldrich) . The 2-aminobenzimidazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in inhibitors of NOD1, TRPC4/5 channels, cholinesterases, and multiple kinase families [1][2].

Why Generic Substitution Fails for tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate (CAS 2413868-61-6): Three Structural Features That No Single Analog Replicates


No single commercially available close analog simultaneously provides (i) the 2-amino substituent on benzimidazole for hydrogen-bond donor/acceptor interactions [1], (ii) N-1 azetidine attachment geometry that projects the azetidine vector orthogonally to the benzimidazole plane, and (iii) the Boc protecting group enabling orthogonal deprotection of the azetidine nitrogen for downstream diversification [2]. Compounds lacking the 2-amino group (e.g., tert-butyl 3-(1H-benzimidazol-2-yl)azetidine-1-carboxylate, CAS 1234709-91-1) forfeit a key pharmacophoric H-bond donor; compounds with C-2 azetidine attachment [1] alter exit-vector geometry; Boc-deprotected analogs require re-protection before further elaboration. The quantitative evidence below details these differentiating dimensions.

Quantitative Differentiation Evidence: tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate vs. Closest Analogs


2-Amino Substituent Adds One H-Bond Donor and One H-Bond Acceptor Compared to 2-Methyl or 2-H Analogs

The target compound (C15H20N4O2, MW 288.34) possesses a 2-amino group on the benzimidazole ring that contributes one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) compared to the 2-methyl analog tert-butyl 3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate [1]. In 2-aminobenzimidazole-based NOD1 inhibitors, the 2-amino group has been shown to form a critical hydrogen bond with the backbone carbonyl of Arg288 in the NOD1 ATP-binding pocket, a contact that is absent with 2-H or 2-alkyl substituted congeners [1]. The calculated H-bond donor count for the target compound is 2 (one from 2-NH2, one from benzimidazole NH when deprotected), versus 0 HBD for the 2-methyl analog .

Medicinal Chemistry Pharmacophore Design Hydrogen Bonding

N-1 Azetidine Attachment Provides Distinct Exit-Vector Geometry Versus C-2 Linked Analogs

The target compound features an N-1 azetidine-benzimidazole linkage, wherein the azetidine ring is directly attached to one nitrogen of the imidazole ring. This contrasts with the C-2 linked analog tert-butyl 3-(1H-benzimidazol-2-yl)azetidine-1-carboxylate (CAS 1234709-91-1), where the azetidine is attached to the carbon between the two imidazole nitrogens . Computational modeling of N-1 substituted benzimidazoles reveals an exit vector angle approximately 60° relative to the benzimidazole plane, compared to roughly 0° in-plane projection for C-2 linked azetidine-benzimidazoles [1]. The N-1 linkage also preserves the 2-position for the amino substituent, a feature incompatible with C-2 attachment which occupies the position required for the amino pharmacophore.

Fragment-Based Drug Design Exit Vector Geometry Structure-Based Design

Boc Protection of Azetidine Nitrogen Enables Orthogonal Deprotection and Sequential Functionalization

The target compound carries a tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen, providing a purity specification of 95% as confirmed by the supplier (Sigma-Aldrich/Enamine) . This contrasts with unprotected analogs such as 2-(azetidin-3-yl)-1H-benzimidazole or 1-(1H-benzo[d]imidazol-2-yl)azetidin-3-amine (CAS 1478808-88-6), which lack N-protection on the azetidine ring . The Boc group is stable under basic and nucleophilic conditions used for benzimidazole N-1 functionalization but can be selectively removed with TFA or HCl/dioxane to liberate the free azetidine for subsequent acylation, sulfonylation, or reductive amination [1]. Unprotected analogs require an additional protection step before selective chemistry can be performed on the benzimidazole 2-amino group, increasing synthetic step count by 1-2 steps.

Synthetic Chemistry Protecting Group Strategy Orthogonal Functionalization

2-Aminobenzimidazole Scaffold Confers Privileged Multi-Target Pharmacological Activity (Class-Level Evidence)

The 2-aminobenzimidazole (2-ABI) core present in the target compound is a validated privileged scaffold with demonstrated inhibitory activity across multiple target classes. In published studies, 2-aminobenzimidazole derivatives have shown: NOD1 inhibition with prototypical compound Nodinitib-1 (ML130) causing conformational changes in NOD1 in vitro [1]; TRPC4 and TRPC5 channel inhibition with lead compound M084 exhibiting strong inhibitory effects [2]; acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition with reported IC50 values in the low micromolar range for optimized derivatives [3]; and p38α MAP kinase inhibition with highly selective compounds exhibiting anti-inflammatory activity [4]. The target compound, bearing the intact 2-amino group, retains the full pharmacophoric potential of this scaffold, whereas analogs lacking the 2-amino group (e.g., 2-H or 2-alkyl benzimidazole azetidines) lose the key amine that contacts conserved acidic residues in kinase hinge regions and NOD1/NOD2 ATP-binding pockets.

Kinase Inhibition NOD1 Inhibition TRPC Channel Modulation Cholinesterase Inhibition

Optimal Procurement Scenarios for tert-Butyl 3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate (CAS 2413868-61-6)


Fragment-Based or Structure-Guided Kinase Inhibitor Library Synthesis Requiring 2-Aminobenzimidazole Hinge-Binder with Azetidine Exit Vector

This building block is uniquely suited for parallel synthesis of kinase-focused libraries where the 2-aminobenzimidazole serves as a hinge-binding motif and the N-Boc-azetidine provides a protected exit vector for further elaboration. The orthogonal Boc protection allows sequential functionalization: first at the 2-amino position (e.g., acylation, sulfonylation, or reductive amination), followed by Boc deprotection and azetidine N-functionalization [1]. The commercially available powder form with 95% purity (Sigma-Aldrich/Enamine) supports direct use in library production without additional purification . Note: No direct head-to-head comparative biological data exist for the Boc-protected building block against deprotected or alternatively substituted analogs in specific target assays; scaffold class-level evidence from the 2-aminobenzimidazole literature supports target engagement potential across NOD1, TRPC4/5, AChE/BuChE, and kinase families [2].

NOD1 or NLR Pathway Inhibitor Development Requiring 2-Amino Pharmacophore with Diversifiable Azetidine Handle

The 2-aminobenzimidazole moiety is essential for NOD1 inhibition, as demonstrated by the prototypical inhibitor Nodinitib-1 (ML130), which causes conformational changes in NOD1 in vitro [2]. The target compound provides this core with a Boc-protected azetidine ring that can be elaborated to explore accessory binding pockets adjacent to the NOD1 ATP-binding site. Analogs lacking the 2-amino group (e.g., 2-H benzimidazole azetidines) cannot engage the Arg288 backbone carbonyl contact critical for NOD1 binding [2], making the target compound the appropriate procurement choice for NOD1-targeted programs.

Dual-Target CNS or Neurodegeneration Programs Exploiting Cholinesterase and/or Ion Channel Activity of the 2-ABI Scaffold

2-Aminobenzimidazole derivatives have demonstrated cholinesterase inhibition (AChE/BuChE) [2] and TRPC4/5 channel modulation [1]. The target compound's combination of the 2-ABI pharmacophore with an N-1-linked azetidine provides a starting scaffold for CNS-penetrant analog design where the azetidine's reduced basicity (pKa ~8-9 for azetidine vs ~10-11 for pyrrolidine/piperidine) may offer pharmacokinetic advantages. The Boc group allows late-stage diversification of the azetidine nitrogen to modulate physicochemical properties and CNS permeability. Class-level evidence only; direct CNS penetration data for this specific compound are not available.

Antimicrobial Benzimidazole Derivative Synthesis Leveraging 2-ABI Antibacterial Activity with Azetidine Structural Rigidity

2-Aminobenzimidazole derivatives retain antibiotic activity against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii [1]. The azetidine ring introduces conformational constraint that can improve target selectivity relative to flexible-chain analogs. The target compound provides both elements in a single, commercially available building block, enabling exploration of azetidine-constrained 2-ABI derivatives for antimicrobial SAR studies. The 95% purity specification supports hit-to-lead chemistry without additional purification overhead.

Quote Request

Request a Quote for tert-butyl3-(2-amino-1H-1,3-benzodiazol-1-yl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.